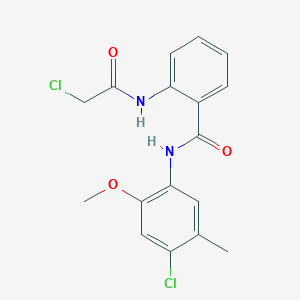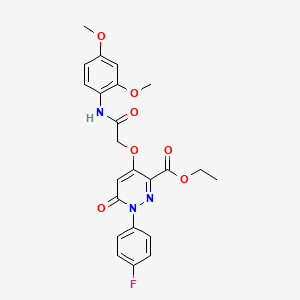![molecular formula C20H13ClN2O2 B2577541 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide CAS No. 477503-74-5](/img/structure/B2577541.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide typically involves the reaction of 2-aminophenol with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring . The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For example, it may inhibit the activity of protein tyrosine phosphatase-1B (PTP-1B), which is involved in the regulation of insulin signaling and glucose metabolism .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide can be compared with other benzoxazole derivatives such as:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(methyloxy)benzamide: This compound has similar antimicrobial and antifungal properties but differs in its chemical structure and specific applications.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: This derivative is known for its anticancer activity and is used in the development of new cancer therapies.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMZLTUZULSNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)

![2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane](/img/structure/B2577463.png)

![(2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2577466.png)
![2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2577467.png)


![tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2577471.png)
![N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2577472.png)
![6-(2,2-dimethoxyethyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2577473.png)

![1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2577478.png)

